4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol
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Overview
Description
4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol is a complex organic compound that features a unique combination of a benzothiophene ring, a pyrazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzothiophene ring: This can be achieved through an aryne reaction with alkynyl sulfides.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via diazo coupling of diazonium salts with appropriate precursors.
Coupling of the benzothiophene and pyrazole rings: This step involves the use of coupling reactions to link the benzothiophene and pyrazole rings.
Introduction of the phenol group: The phenol group can be introduced through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Mechanism of Action
The mechanism of action of 4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Raloxifene: Another benzothiophene derivative used in the treatment of breast cancer.
DNTT: A benzothiophene derivative used in materials chemistry.
Uniqueness
4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol is unique due to its combination of a benzothiophene ring, a pyrazole ring, and a phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12ClN3OS |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-[3-[(5-chloro-1-benzothiophen-7-yl)amino]-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C17H12ClN3OS/c18-12-7-11-5-6-23-17(11)15(8-12)19-16-9-14(20-21-16)10-1-3-13(22)4-2-10/h1-9,22H,(H2,19,20,21) |
InChI Key |
GSUHFFPVQTYCOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)NC3=C4C(=CC(=C3)Cl)C=CS4)O |
Origin of Product |
United States |
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